molecular formula C14H15N3O6S2 B4793088 N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide

N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide

Cat. No. B4793088
M. Wt: 385.4 g/mol
InChI Key: AIMNCWLMUHMRPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(ethylamino)sulfonyl]phenyl}-4-nitrobenzenesulfonamide, commonly known as E-64, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. E-64 is a potent inhibitor of cysteine proteases, which play a crucial role in various biological processes.

Mechanism of Action

E-64 acts as a potent inhibitor of cysteine proteases by irreversibly binding to the active site of the enzyme. The compound contains a sulfonamide group that mimics the transition state of the peptide bond, which is cleaved by the cysteine protease. This results in the formation of a covalent bond between E-64 and the enzyme, leading to irreversible inhibition of the enzyme activity.
Biochemical and Physiological Effects:
E-64 has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various cysteine proteases, leading to a decrease in protein degradation and antigen processing. E-64 has also been shown to inhibit the activity of lysosomal cysteine proteases, leading to a decrease in lysosomal storage disorders. Additionally, E-64 has been shown to have anti-inflammatory effects by inhibiting the activity of cathepsin B.

Advantages and Limitations for Lab Experiments

E-64 has several advantages for lab experiments, including its potent inhibitory activity against cysteine proteases, its ability to irreversibly bind to the active site of the enzyme, and its ability to inhibit the activity of lysosomal cysteine proteases. However, E-64 also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of E-64 in scientific research. One potential direction is the development of more potent and selective cysteine protease inhibitors based on the structure of E-64. Another potential direction is the use of E-64 in the development of therapies for lysosomal storage disorders. Additionally, E-64 can be used to study the role of cysteine proteases in various biological processes, including apoptosis and antigen processing.

Scientific Research Applications

E-64 has been extensively used in scientific research as a potent inhibitor of cysteine proteases. Cysteine proteases play a crucial role in various biological processes, including apoptosis, antigen processing, and protein degradation. E-64 has been shown to inhibit various cysteine proteases, including cathepsin B, cathepsin L, and papain, among others. E-64 has also been used in studies related to lysosomal storage disorders, as it can inhibit the activity of lysosomal cysteine proteases.

properties

IUPAC Name

N-ethyl-4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6S2/c1-2-15-24(20,21)13-7-3-11(4-8-13)16-25(22,23)14-9-5-12(6-10-14)17(18)19/h3-10,15-16H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIMNCWLMUHMRPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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